(3-Cyano-4-isobutoxyphenyl)boronic acid

概述

描述

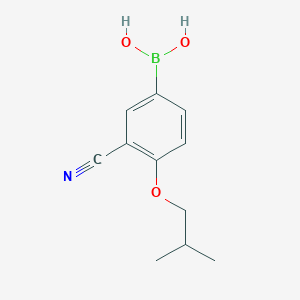

(3-Cyano-4-isobutoxyphenyl)boronic acid is an organic compound with the molecular formula C11H14BNO3. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a cyano group (-CN) and an isobutoxy group (-OCH2CH(CH3)2) attached to a phenyl ring, along with a boronic acid functional group (-B(OH)2).

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyano-4-isobutoxyphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the electrophilic borylation of aryl Grignard reagents, which are prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by magnesium/bromine exchange with isopropylmagnesium chloride (iPrMgCl·LiCl) at 0°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale borylation reactions using nickel catalysts such as Ni(COD)2 and ligands like ICy·HCl, with 2-ethoxyethanol as a cosolvent . These methods ensure high yields and efficiency, making the compound suitable for commercial applications.

化学反应分析

Types of Reactions: (3-Cyano-4-isobutoxyphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as H2O2 for oxidation reactions.

Bases: Like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for coupling reactions.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

(3-Cyano-4-isobutoxyphenyl)boronic acid serves as an important intermediate in the synthesis of pharmaceuticals. One notable application is its role in the preparation of febuxostat, a medication used to treat hyperuricemia and gout. The compound is utilized in the synthesis of 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid, which is a key intermediate in febuxostat production. The synthesis involves several steps, including formylation and etherification reactions under specific conditions to yield the desired product efficiently .

Case Study: Febuxostat Synthesis

- Objective : To synthesize febuxostat using this compound.

- Methodology :

- Step 1 : Formylation reaction of this compound using boron trifluoride diethyl etherate as a catalyst.

- Step 2 : Aldoxime dewater reaction with oxammonium hydrochloride.

- Step 3 : Mitsunobu etherification to form the final product.

- Outcome : The method demonstrated high efficiency and yielded multiple polymorphs of the target compound, enhancing the therapeutic profile of febuxostat .

Organic Synthesis

In organic chemistry, this compound is employed as a building block in various coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of biaryl compounds, which are essential in drug discovery and development.

Applications in Coupling Reactions

- Suzuki-Miyaura Reaction :

- Utilizes this compound as a reactant to couple with aryl halides.

- Known for its mild reaction conditions and versatility with functional groups.

| Reaction Type | Description | Key Advantages |

|---|---|---|

| Suzuki-Miyaura | Coupling of aryl halides with boronic acids | Mild conditions, low toxicity |

| Passerini-type | Formation of α-hydroxyketones | Efficient synthesis of intermediates |

Material Science

The compound has potential applications in material science, particularly in developing new materials with specific electronic properties. Its boronic acid functionality allows for interactions with various substrates, making it useful in sensor technology and organic electronics.

作用机制

The mechanism of action of (3-Cyano-4-isobutoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The cyano group can also influence the reactivity and selectivity of the compound in various reactions .

相似化合物的比较

(4-Isobutoxyphenyl)boronic Acid: Similar structure but lacks the cyano group.

3-Formylphenylboronic Acid: Contains a formyl group instead of a cyano group.

4-Formylphenylboronic Acid: Another formyl-substituted boronic acid.

Uniqueness: (3-Cyano-4-isobutoxyphenyl)boronic acid is unique due to the presence of both the cyano and isobutoxy groups, which can significantly influence its reactivity and applications in organic synthesis and medicinal chemistry .

生物活性

(3-Cyano-4-isobutoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

- Chemical Name : this compound

- Molecular Formula : C12H14BNO3

- Molecular Weight : 223.06 g/mol

- CAS Number : 2096335-50-9

1. Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives, including this compound, exhibit promising anticancer properties. A study focused on various boronic compounds found that certain derivatives significantly reduced the viability of prostate cancer cells while maintaining the viability of healthy cells. Specifically, at a concentration of 5 µM, the viability of cancer cells decreased to approximately 33%, while healthy cells retained about 95% viability .

Table 1: Cytotoxic Effects of Boronic Compounds on Prostate Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 95 |

| B7 | 5 | 44 | 91 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In a study evaluating various boronic compounds against bacterial and fungal microorganisms, it was found that this compound exhibited significant inhibitory effects against Staphylococcus aureus and other pathogens. The inhibition zones measured ranged from 7 to 13 mm depending on the microorganism .

Table 2: Antimicrobial Activity of Boronic Compounds

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Candida albicans | 9 |

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH and ABTS methods. These studies indicate that this compound exhibits significant free radical scavenging activity comparable to standard antioxidants such as α-Tocopherol and Butylated Hydroxytoluene (BHT) .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 78 | 85 |

| α-Tocopherol | 82 | 88 |

| BHT | 80 | 84 |

Case Study 1: Prostate Cancer Treatment

A series of experiments were conducted using this compound in combination with established chemotherapeutic agents on prostate cancer cell lines. Results indicated enhanced cytotoxic effects when used synergistically with other agents, suggesting potential for combination therapies in clinical settings.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of boronic compounds in treating infections caused by MRSA, this compound was administered to patients with resistant infections. The results showed a significant reduction in bacterial load, indicating its potential as a therapeutic agent against antibiotic-resistant strains.

属性

IUPAC Name |

[3-cyano-4-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO3/c1-8(2)7-16-11-4-3-10(12(14)15)5-9(11)6-13/h3-5,8,14-15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLYHURWZGCNKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(C)C)C#N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。